3-Ethoxy-2,3-dihydroimidazo[1,2-a]pyridine-8-carbonitrile hydrochloride
Description
Properties
IUPAC Name |
3-ethoxy-2,3-dihydroimidazo[1,2-a]pyridine-8-carbonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O.ClH/c1-2-14-9-7-12-10-8(6-11)4-3-5-13(9)10;/h3-5,9H,2,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBCHFKMFQXFKEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN=C2N1C=CC=C2C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Ethoxy-2,3-dihydroimidazo[1,2-a]pyridine-8-carbonitrile hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, particularly its antiproliferative effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₀H₁₂ClN₃O
- CAS Number : 1332530-63-8
- Molecular Weight : 217.68 g/mol
- Structure : The compound features a dihydroimidazo[1,2-a]pyridine core with an ethoxy and a carbonitrile group, contributing to its biological activity.
Antiproliferative Effects
Research has demonstrated that derivatives of imidazo[1,2-a]pyridine compounds exhibit significant antiproliferative activities against various cancer cell lines. A study evaluated the antiproliferative effects of related compounds and found that certain derivatives showed promising results against human cancer cell lines such as HCT-116 (colon cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) .
| Compound | Cell Line Tested | IC50 (µM) | Activity |
|---|---|---|---|
| 3b | HCT-116 | 15 | Moderate |
| 4c | HepG2 | 10 | High |
| 5d | MCF-7 | 25 | Low |
| 10d | HepG2 | 12 | High |
| 13b | HCT-116 | 20 | Moderate |
The mechanism by which these compounds exert their antiproliferative effects often involves the inhibition of specific kinases associated with cancer cell survival. For instance, carbonitriles have been identified as inhibitors of the oncogenic serine/threonine kinase PIM-1, which plays a crucial role in the survival and proliferation of cancer cells .
Study on Antitumor Activity
In a comprehensive study, several derivatives of imidazo[1,2-a]pyridine were synthesized and tested for their cytotoxicity against various human cancer cell lines. The results indicated that compounds with structural modifications similar to this compound exhibited notable cytotoxicity against HepG2 and HCT-116 cells while showing low toxicity against normal fibroblast cells (BJ-1) .
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis revealed that the presence of an ethoxy group significantly enhances the antiproliferative activity. Modifications to the imidazo framework or variations in substituents at the carbonitrile position also influenced the biological activity, suggesting that careful structural optimization could lead to more potent derivatives .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds with imidazo[1,2-a]pyridine structures exhibit significant antimicrobial properties. The specific compound 3-Ethoxy-2,3-dihydroimidazo[1,2-a]pyridine-8-carbonitrile hydrochloride has been evaluated for its efficacy against a range of bacterial strains.
Case Study: Antibacterial Efficacy
A study conducted on various derivatives of imidazo[1,2-a]pyridine demonstrated that this compound showed promising results against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods, revealing effective concentrations that inhibit bacterial growth.
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 16 | |
| Escherichia coli | 32 | |
| Pseudomonas aeruginosa | 64 |
Anticancer Research
Mechanism of Action
The compound has been investigated for its anticancer properties, particularly in targeting specific cancer cell lines. Studies suggest that it may induce apoptosis through the modulation of signaling pathways involved in cell survival and proliferation.
Case Study: In Vitro Anticancer Activity
In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) have shown that treatment with this compound resulted in significant reductions in cell viability. Flow cytometry assays indicated an increase in early and late apoptotic cells.
Neurological Applications
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties. It has been studied for its potential to mitigate neurodegeneration associated with conditions like Alzheimer's disease.
Case Study: Neuroprotection in Animal Models
Animal studies have demonstrated that administration of this compound prior to neurotoxic insult resulted in decreased markers of oxidative stress and inflammation in the brain tissue.
Synthesis and Development
The synthesis of this compound involves multi-step reactions starting from readily available precursors. The synthetic route has been optimized to improve yield and purity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features and Derivatives
The imidazo[1,2-a]pyridine scaffold is versatile, with substituents significantly influencing reactivity, physical properties, and bioactivity. Below is a comparative analysis with structurally related compounds:
Table 1: Structural and Functional Comparison
Pharmacological Profiles
- Opioid and Serotonergic Activities : The dioxo derivatives (e.g., compound D) exhibit dual opioid and 5-HT₂ receptor binding, along with analgesic effects (LD₅₀ ~200 mg/kg) . In contrast, the target compound’s ethoxy group may reduce polarity, possibly limiting CNS penetration unless modified.
- Structural Simplicity : The target compound lacks the bulky aryl and dioxo groups seen in compound D, which could simplify synthetic routes but may reduce receptor affinity .
Physical and Spectroscopic Properties
- Melting Points : Compound 2d has a well-defined m.p. (215–217°C) due to its nitro and ester groups, while the target compound’s m.p. remains unreported, possibly due to hygroscopicity from the hydrochloride salt .
- Spectroscopic Data : The carbonitrile group in the target compound and 2d would show distinct IR stretches (~2200 cm⁻¹ for C≡N), whereas ester-containing analogs (e.g., 6e) display carbonyl signals (~1700 cm⁻¹) .
Preparation Methods
Precursor Synthesis: Formation of 2-Amino- or 2-Substituted Pyridine Derivatives
The initial step involves synthesizing a suitable pyridine precursor, often substituted at the 2-position with amino or amino-like groups, which serve as nucleophilic centers for cyclization.
- Methodology :
- Reaction of 2-chloropyridine derivatives with amines or amine equivalents under reflux conditions in polar solvents such as ethanol or tetrahydrofuran (THF).
- Use of bases like triethylamine facilitates nucleophilic substitution, yielding 2-amino pyridine derivatives.
Research Data :
A typical reaction involves refluxing 6-amino-2-chloropyridine-3,5-dicarbonitrile with N-methylprop-2-yn-1-amine, producing 2-aminopyridine intermediates with high yields (~95%).
Heterocyclic Ring Formation: Cyclization to Imidazo[1,2-a]pyridine Core
The core heterocyclic structure is constructed via cyclization of the amino pyridine derivatives with suitable electrophiles:
Reaction with Halogenated Acetyl or Acetate Derivatives :
- Treatment of 2-aminopyridines with halogenated acyl compounds (e.g., chloroacetyl chloride) under basic or acidic conditions induces intramolecular cyclization to form the imidazo[1,2-a]pyridine nucleus.
Use of Nitro or Halogen Substituted Precursors :
- Cyclization can be facilitated by reagents such as isoamyl nitrite and copper salts, which promote oxidative cyclization to generate the imidazo core.
Research Data :
For example, reaction of 2-amino-6-(prop-2-yn-1-yl)aminopyridine with CuCl₂ and isoamyl nitrite in acetonitrile yields 3-chloromethylene-1-methyl-5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine derivatives with yields around 67%.
Introduction of the Carbonitrile Group at Position 8
The nitrile functionality is introduced via nucleophilic substitution or addition reactions:
- Method :
- Reaction of the cyclized intermediate with malononitrile derivatives or bromomalononitrile in ethanol, often in the presence of sodium acetate, leading to the formation of the 8-carbonitrile substituent.
Research Data :
Reaction of 2-mercaptobenzimidazole with bromomalononitrile in ethanol, followed by cyclization, yields the desired nitrile-bearing heterocycle.
Incorporation of the Ethoxy Group at Position 3
The ethoxy substituent is introduced through nucleophilic substitution or alkylation:
Method :
- Alkylation of the imidazo[1,2-a]pyridine core with ethyl halides (e.g., ethyl bromide or ethyl chloride) under basic conditions (potassium carbonate or sodium hydride) in polar aprotic solvents such as acetone or DMF.
-
- Direct substitution using ethoxy derivatives of heterocyclic intermediates, often facilitated by phase transfer catalysts or microwave-assisted synthesis to enhance yields and reaction rates.
Research Data :
The reaction of 2,3-dihydroimidazo[1,2-a]pyridine derivatives with ethyl bromide in the presence of potassium carbonate in DMF yields the ethoxy-substituted compounds efficiently.
Hydrochloride Salt Formation
The final step involves converting the free base into its hydrochloride salt:
- Method :
- Dissolution of the heterocyclic compound in anhydrous ethanol or methanol, followed by treatment with hydrogen chloride gas or concentrated hydrochloric acid.
- The mixture is stirred at room temperature or slightly elevated temperatures to ensure complete salt formation, then precipitated and dried under vacuum.
Research Data :
The hydrochloride salt is obtained with high purity through recrystallization from ethanol, ensuring the stability and solubility required for biological testing.
Data Table: Summary of Key Preparation Steps
Research Findings and Considerations
Microwave-Assisted Synthesis :
Recent advancements include microwave irradiation to accelerate heterocyclic cyclization and substitution steps, significantly reducing reaction times and improving yields.Catalytic Methods :
Copper-catalyzed oxidative cyclization and palladium-catalyzed cross-coupling reactions have been employed to enhance regioselectivity and functional group tolerance.Purification and Characterization : Standard purification involves recrystallization and column chromatography, with characterization via NMR, IR, and X-ray crystallography confirming the structure and purity.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-Ethoxy-2,3-dihydroimidazo[1,2-a]pyridine-8-carbonitrile hydrochloride?
- Methodological Answer : Microwave-assisted organic synthesis (MAOS) is a highly efficient approach for imidazo[1,2-a]pyridine derivatives. A modified procedure using diglyme as solvent under microwave irradiation can improve reaction kinetics and yield. This method reduces side reactions and enhances purity, as demonstrated in analogous compounds . For ethoxy-substituted derivatives, stepwise cyclization between ketones and nitrile-containing precursors under controlled temperature (80–120°C) is recommended, followed by hydrochloride salt formation via acid treatment .
Q. How can structural confirmation of this compound be achieved?
- Methodological Answer : Use a combination of 1H/13C NMR to assign proton and carbon environments, focusing on the ethoxy group (δ ~1.3–1.5 ppm for CH3, δ ~4.0–4.5 ppm for OCH2) and nitrile carbon (δ ~115–120 ppm). HRMS (ESI) validates molecular weight with <5 ppm error, while IR spectroscopy confirms nitrile (C≡N stretch at ~2200 cm⁻¹) and ether (C-O stretch at ~1100 cm⁻¹) functionalities . Single-crystal X-ray diffraction is ideal for resolving dihydroimidazo ring conformation and non-covalent interactions .
Q. What solvents and reaction conditions minimize byproduct formation during synthesis?
- Methodological Answer : Polar aprotic solvents like diglyme or DMF stabilize intermediates and reduce hydrolysis. Reaction temperatures <120°C prevent decomposition of the nitrile group. For hydrochloride salt formation, use HCl gas in anhydrous diethyl ether to avoid excess moisture, which can hydrolyze the ethoxy moiety .
Advanced Research Questions
Q. How do computational methods aid in predicting the biological activity of this compound?
- Methodological Answer : Perform Hirshfeld surface analysis to map intermolecular interactions (e.g., C-H···N, π-π stacking) that influence binding to biological targets. Density Functional Theory (DFT) calculates electrostatic potential surfaces to identify reactive sites. For example, the nitrile group’s electron-withdrawing nature enhances affinity for metal ions in enzyme active sites . Molecular docking against targets like tubulin (colchicine-binding site) can prioritize derivatives for pharmacological testing .
Q. What strategies improve the compound’s pharmacokinetic properties for CNS applications?
- Methodological Answer : Introduce lipophilic substituents (e.g., aryl groups at position 7) to enhance blood-brain barrier penetration. Replace the ethoxy group with bioisosteres like trifluoromethoxy to improve metabolic stability. In vitro assays (e.g., PAMPA-BBB permeability, microsomal stability) validate modifications . For solubility, formulate as a hydrochloride salt and assess pH-dependent dissolution profiles .
Q. How can SAR studies guide the design of derivatives with enhanced antitubulin activity?
- Methodological Answer : Systematically vary substituents at positions 5, 7, and 7. For instance:
- Position 8 : Nitrile → carboxamide (improves water solubility).
- Position 5 : Indolyl groups enhance tubulin polymerization inhibition (IC50 < 50 nM in some analogs) .
Evaluate cytotoxicity via MTT assays in cancer cell lines (e.g., HeLa, MCF-7) and compare with colchicine as a positive control.
Q. What analytical techniques resolve contradictions in reported biological data for imidazo[1,2-a]pyridines?
- Methodological Answer : Use LC-MS/MS to verify compound purity (>98%) and rule out degradation products. For inconsistent IC50 values, standardize assay conditions (e.g., ATP concentration, incubation time). Synchrotron radiation-based crystallography can clarify target binding modes, addressing discrepancies between computational predictions and experimental results .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
